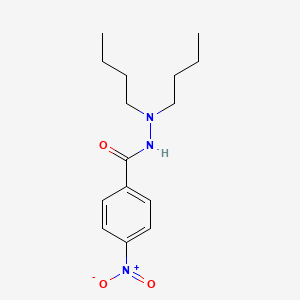
N',N'-dibutyl-4-nitrobenzohydrazide
Description
N’,N’-dibutyl-4-nitrobenzohydrazide is an organic compound characterized by the presence of a nitro group attached to a benzene ring, which is further connected to a hydrazide functional group
Properties
Molecular Formula |
C15H23N3O3 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
N',N'-dibutyl-4-nitrobenzohydrazide |
InChI |
InChI=1S/C15H23N3O3/c1-3-5-11-17(12-6-4-2)16-15(19)13-7-9-14(10-8-13)18(20)21/h7-10H,3-6,11-12H2,1-2H3,(H,16,19) |
InChI Key |
KZMRBTYRZKFVSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dibutyl-4-nitrobenzohydrazide typically involves the reaction of 4-nitrobenzoic acid with N’,N’-dibutylhydrazine. The process can be summarized as follows:
Starting Materials: 4-nitrobenzoic acid and N’,N’-dibutylhydrazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Purification: The product is typically purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of N’,N’-dibutyl-4-nitrobenzohydrazide would follow similar steps but on a larger scale. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N’,N’-dibutyl-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Condensation: The compound can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid for condensation reactions.
Major Products
Reduction: 4-amino-N’,N’-dibutylbenzohydrazide.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Condensation: Hydrazones formed from the reaction with aldehydes or ketones.
Scientific Research Applications
Chemistry
N’,N’-dibutyl-4-nitrobenzohydrazide is used as an intermediate in the synthesis of more complex organic molecules. Its ability to form hydrazones makes it valuable in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving hydrazide functional groups. It may also serve as a probe in biochemical assays.
Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its hydrazone derivatives are of interest for their potential antimicrobial and anticancer properties.
Industry
In the industrial sector, N’,N’-dibutyl-4-nitrobenzohydrazide can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which N’,N’-dibutyl-4-nitrobenzohydrazide exerts its effects depends on the specific application. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The hydrazide group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones.
Molecular Targets and Pathways
Enzymes: The compound can inhibit enzymes that interact with hydrazide groups, such as hydrolases and oxidoreductases.
Receptors: It may bind to specific receptors in biological systems, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzohydrazide: Lacks the dibutyl groups, making it less lipophilic and potentially less bioavailable.
N’,N’-dimethyl-4-nitrobenzohydrazide: Similar structure but with dimethyl groups instead of dibutyl, affecting its solubility and reactivity.
4-nitrobenzoic acid hydrazide: Similar core structure but without the N’,N’-substitution, leading to different chemical properties.
Uniqueness
N’,N’-dibutyl-4-nitrobenzohydrazide is unique due to its dibutyl substitution, which enhances its lipophilicity and potentially its ability to cross biological membranes. This makes it more suitable for applications requiring higher bioavailability and interaction with lipid-rich environments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


